The compound can be synthesized through various chemical reactions involving readily available starting materials. Its structure combines elements from different chemical families, making it a subject of interest for synthetic chemists.
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide can be classified as:
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide typically involves several key steps:
The molecular structure of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
The compound's three-dimensional conformation can reveal information about potential interactions with biological targets.
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide may undergo various chemical reactions:
These reactions can be monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to track the progress and purity of products.
The mechanism of action for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is primarily investigated through its interaction with specific biological targets:
In vitro studies often reveal dose-dependent effects on cell viability and apoptosis in cancer cell lines when treated with this compound.
Characterization techniques like differential scanning calorimetry can provide insights into thermal stability and phase transitions.
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide shows promise in various scientific fields:
The synthesis of the imidazo[2,1-b]thiazole core follows a well-established condensation strategy between α-halogenated ketones and 2-aminothiazoles. For the target compound N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide (CAS 667910-69-2), the critical intermediate 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole is synthesized through a two-step sequence: Table 1: Key Synthetic Steps for Imidazo[2,1-b]thiazole Core | Step | Reaction | Reagents/Conditions | Intermediate | Yield | |-----------|--------------|--------------------------|-------------------|-----------| | 1 | Bromination | Br₂/CHCl₃, RT | α-Bromo-4-(methylsulfonyl)acetophenone | 83% | | 2 | Cyclocondensation | 2-Aminothiazole, Na₂CO₃, ethanol reflux, 24h | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | 70.5% | This reaction exploits the nucleophilic displacement of bromine by the exocyclic amine of 2-aminothiazole, followed by spontaneous intramolecular cyclization via attack of the thiazole nitrogen on the carbonyl carbon [1] . The structure of the resulting fused heterocycle is confirmed by characteristic NMR signatures: a doublet at δ 6.94 ppm (imidazothiazole H-2) and δ 7.51 ppm (imidazothiazole H-3), alongside aromatic protons of the 4-methylsulfonylphenyl group (δ 7.89–8.01 ppm) . Subsequent functionalization at the C-3 position of the imidazo[2,1-b]thiazole core is achieved through Suzuki-Miyaura cross-coupling with 3-aminophenylboronic acid, introducing the aniline moiety essential for final amide coupling [6] [8].
Orthogonal pooling strategies enable efficient screening of imidazo[2,1-b]thiazole derivatives by combinatorial chemistry principles. A bidirectional orthogonal approach pools 48,000 compounds into mixtures of 10 compounds per well (2 μg mL⁻¹ each), with duplicate representation for each compound. This design allows single-step deconvolution of active hits through positional mapping in 96-well plates [8]. Table 2: Orthogonal Pooling for Imidazo[2,1-b]thiazole Derivative Screening | Pooling Dimension | Pooling Strategy | Screening Output | Hit Identification | |------------------------|----------------------|----------------------|------------------------| | Primary Screening | 480 compounds/plate (48 pools × 10 compounds) | MERS-CoV pseudovirus inhibition | Compound 1a (IC₅₀ = 0.73 μM) | | Structure Diversification | Benzothiazole/linker/imine/phenyl regions | SAR analysis | 4f (IC₅₀ = 0.09 μM) | This method identified initial hit 1a (IC₅₀ = 0.73 μM against MERS-CoV pseudovirus) from minimal screening rounds. Post-hit optimization partitioned the molecule into four modifiable regions: benzothiazole (region A), linker (region B), imine (region C), and phenyl substituents (region D). Systematic variation demonstrated that benzothiazole (region A) and the imine linkage (region C) were indispensable for activity, as analogs with benzoxazole (1b), benzimidazole (1c), or reduced imine (1f) showed complete loss of potency (>10 μM IC₅₀) [8].
The final stage of synthesizing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamides involves coupling the aniline-functionalized imidazo[2,1-b]thiazole with substituted benzoyl chlorides. For the target compound, 2-methoxybenzoyl chloride reacts with 3-(imidazo[2,1-b]thiazol-6-yl)aniline under Schotten-Baumann conditions (dichloromethane, triethylamine, 0°C to RT) to yield N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide with >95% purity after recrystallization [1] [10]. Alternative electrophiles like 6-methylpyrazine-2-carbonyl chloride or 3,5-bis(trifluoromethyl)benzoyl chloride generate derivatives such as N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide (CAS 2415570-86-2) and N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide (CAS 1209546-35-9), demonstrating the versatility of this approach [9] [10]. For imine-containing analogs, stabilization is achieved through:
Table 3: Key Imidazo[2,1-b]thiazole Derivatives and Modifications | Compound | Structure | CAS/Identifier | Key Modification | Biological Activity | |--------------|--------------|---------------------|----------------------|------------------------| | Core Intermediate | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | N/A | C-6 aryl | COX-2 inhibition scaffold | | Target Molecule | N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide | 667910-69-2 | 2-methoxybenzamide | Reference structure | | Derivative 1 | N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide | 2415570-86-2 | Pyrazine carboxamide | Not specified | | Derivative 2 | N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide | 1209546-35-9 | Bis(trifluoromethyl)benzamide | Not specified | | Derivative 3 | 1-Phenyl-N-(benzothiazol-2-yl)methanimine (4f) | Not provided | Optimized imine | MERS-CoV inhibitor (IC₅₀ = 0.09 μM) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6